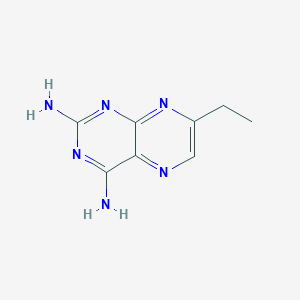
7-Ethylpteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethylpteridine-2,4-diamine is a chemical compound with the molecular formula C8H10N6 . It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 7-Ethylpteridine-2,4-diamine consists of 10 Hydrogen atoms, 8 Carbon atoms, and 6 Nitrogen atoms . It contains 25 bonds in total, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Antifolate Agents and DHFR Inhibitors
A study by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical antifolates, utilizing derivatives of 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, as potential inhibitors of dihydrofolate reductase (DHFR). The classical compound showed significant inhibition of human DHFR and demonstrated potent antitumor activity, highlighting its potential in cancer therapy (Gangjee et al., 2007).
Membrane Sensors for Metal Ions
Saleh et al. (2001) reported the development of a poly(vinyl chloride) matrix membrane sensor incorporating a thiadiazole derivative for the selective determination of aluminum(III) ions. The sensor exhibited good potentiometric response and selectivity, suggesting its application in environmental monitoring and industrial processes (Saleh et al., 2001).
Structural and Theoretical Analysis
Aktan et al. (2017) conducted combined spectroscopic, XRD crystal structure, and DFT studies on 2-(ethylthio)pyrimidine-4,6-diamine. This research provided insights into the molecular structure and electronic properties of the compound, facilitating its application in the development of new materials and chemical sensors (Aktan et al., 2017).
Metal-Catalysed Diamination Reactions
Research by Cardona and Goti (2009) highlighted the importance of 1,2-diamine motifs in natural products and pharmaceuticals, investigating metal-catalysed diamination reactions. These reactions are crucial for the synthesis of complex molecules, underscoring the role of diamine derivatives in medicinal chemistry and drug development (Cardona & Goti, 2009).
Fluorescence Sensors and Schiff Bases
Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine, for the development of highly selective and sensitive fluorescence sensors for Cu(2+) detection. These sensors have applications in environmental monitoring and biomedical diagnostics (Zhou et al., 2012).
Graphene Oxide Framework Membranes
Hung et al. (2014) explored the use of diamine monomers for cross-linking graphene oxide, creating composite membranes with varied d-spacing for ethanol–water mixture separation. This study demonstrates the potential of diamine-functionalized materials in filtration and separation technologies (Hung et al., 2014).
Eigenschaften
IUPAC Name |
7-ethylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-4-3-11-5-6(9)13-8(10)14-7(5)12-4/h3H,2H2,1H3,(H4,9,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFEPQMXZMVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=NC(=NC2=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylpteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

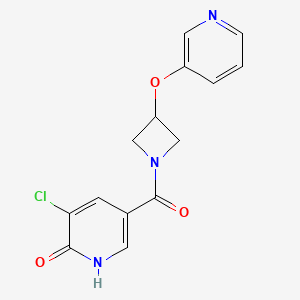
![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
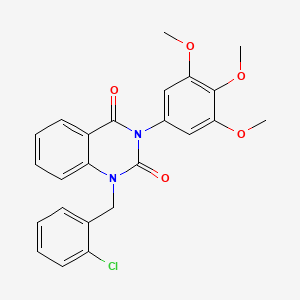
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
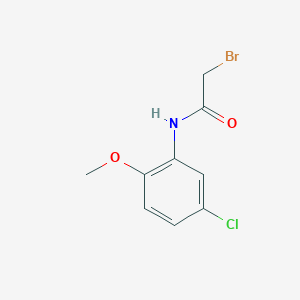
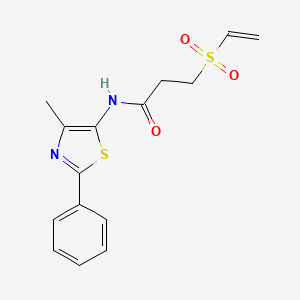
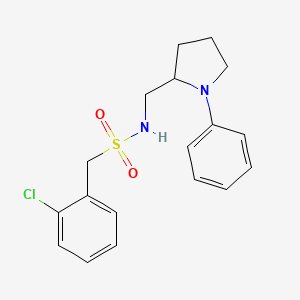
![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
